2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
Description
2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a complex organic compound that features a bromine atom, a morpholine ring, and a benzamide group
Properties
Molecular Formula |
C18H25BrN2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C18H25BrN2O2/c19-16-7-3-2-6-15(16)17(22)20-14-18(8-4-1-5-9-18)21-10-12-23-13-11-21/h2-3,6-7H,1,4-5,8-14H2,(H,20,22) |
InChI Key |
BRFGPMPRSBXQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps One common method starts with the bromination of benzamide to form 2-bromobenzamideThe final step involves the formation of the benzamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation: Oxidized products may include various carboxylic acids or ketones.
Reduction: Reduced products often include amines or alcohols.
Scientific Research Applications
2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the morpholine and cyclohexyl groups.
2-bromo-3-(morpholin-4-yl)propionic acid esters: Contains a morpholine ring but differs in the rest of the structure.
Uniqueness
2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to the combination of the bromine atom, morpholine ring, and cyclohexyl group. This unique structure provides specific chemical and biological properties that are not found in similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
